Z-Arg(Z)2-OH
Overview
Description
Z-Arg(Z)2-OH: is a derivative of arginine, a naturally occurring amino acid. This compound is known for its unique structure, which includes multiple protecting groups that make it useful in various chemical and biological applications. The full chemical name of this compound is Nα,Nδ,Nω-tri-Z-L-arginine, and it has a molecular formula of C30H32N4O8 .
Scientific Research Applications
Chemistry: Z-Arg(Z)2-OH is used as an alkylation agent in peptide synthesis. It is also used in the preparation of amino acid derivatives and hydroxycrotonic acid .
Biology: In biological research, this compound is used to study proteolytic activities in various organisms. It serves as a substrate in enzymatic assays to measure the activity of proteases .
Medicine: These inhibitors can be used to treat diseases such as cancer and viral infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the synthesis of complex molecules .
Mechanism of Action
Target of Action
Tri-Cbz-L-arginine, also known as Z-Arg(Z)2-OH, is a derivative of the amino acid arginine . The primary targets of this compound are likely to be enzymes that interact with arginine, such as arginase and nitric oxide synthase (NOS) . These enzymes play crucial roles in various biological processes, including the urea cycle, immune response, and vasodilation .
Mode of Action
It is known that the compound acts as a protective agent for arginine in peptide synthesis . The carbobenzoxy (Cbz) groups in the compound protect the amino functions of arginine during synthesis, preventing unwanted reactions . This allows for the controlled synthesis of complex peptides.
Biochemical Pathways
Tri-Cbz-L-arginine is involved in the arginine metabolism pathway . It can participate in the L-arginine decarboxylase pathway, the L-arginine deiminase pathway, and the L-arginine oxidase/dehydrogenase pathway . These pathways are crucial for the synthesis of polyamines and the production of nitric oxide, a potent vasodilator .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that it may be metabolized and excreted following its incorporation into peptides . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on the specific conditions of the synthesis and the nature of the resulting peptides.
Result of Action
The primary result of Tri-Cbz-L-arginine’s action is the successful synthesis of peptides with arginine residues . By protecting the amino functions of arginine, the compound allows for the controlled addition of arginine to peptide chains. This can lead to the production of complex peptides with diverse biological activities.
Action Environment
The action of Tri-Cbz-L-arginine is highly dependent on the environment in which it is used. In the context of peptide synthesis, factors such as temperature, pH, and the presence of other reactants can influence the efficacy and stability of the compound . Therefore, careful control of these environmental factors is crucial for the successful use of Tri-Cbz-L-arginine in peptide synthesis.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tri-Cbz-L-arginine plays a role in several biochemical reactions. It is involved in the synthesis of proteins and low-molecular-weight bioactive substances . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for nitric oxide synthase, an enzyme that produces nitric oxide, a molecule with significant physiological importance .
Cellular Effects
Tri-Cbz-L-arginine influences cell function in various ways. It has been reported to play a critical role in the stabilization of model dipeptides, even greater than the conventional hydrogen bond . This suggests that Tri-Cbz-L-arginine may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tri-Cbz-L-arginine involves its interactions with biomolecules and its effects on gene expression. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . For instance, it is involved in the formation of carbamate groups, which can be removed under certain conditions, indicating its role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of Tri-Cbz-L-arginine change over time in laboratory settings. It has been reported that the dispersion interaction of this compound plays a critical role in the stabilization of model dipeptides
Dosage Effects in Animal Models
The effects of Tri-Cbz-L-arginine vary with different dosages in animal models. While specific studies on Tri-Cbz-L-arginine are limited, research on L-arginine, from which Tri-Cbz-L-arginine is derived, suggests that animals can tolerate large amounts of supplemental L-arginine
Metabolic Pathways
Tri-Cbz-L-arginine is involved in several metabolic pathways. It is a substrate for the enzyme nitric oxide synthase, indicating its involvement in the nitric oxide synthesis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Arg(Z)2-OH is typically synthesized through a multi-step reaction process. One common method involves the use of diisopropylethylamine and 1,2-dichloroethane as reagents. The reaction is carried out at room temperature for 30 minutes, followed by heating to 40-50 degrees Celsius . Another method involves solid-phase synthesis, which is often used for the preparation of peptide derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Z-Arg(Z)2-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Comparison with Similar Compounds
Boc-Arg(Z)2-OH: This compound is similar to Z-Arg(Z)2-OH but has a different protecting group.
Nα,Nδ,Nω-tri-Z-L-arginine: This is another derivative of arginine with similar chemical properties and applications.
Uniqueness: this compound is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
CAS No. |
14611-34-8 |
---|---|
Molecular Formula |
C30H32N4O8 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38) |
InChI Key |
YSGAXJCIEJGVFV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(C(=N)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=N)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Appearance |
Solid powder |
14611-34-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tris(benzyloxycarbonyl)arginine; NSC 120011; NSC-120011; NSC120011; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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